6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
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Overview
Description
6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorine atom at the sixth position, a carboxylic acid group at the third position, and a dihydrobenzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2-fluorophenol.
Formation of Benzofuran Ring: The precursor undergoes cyclization to form the benzofuran ring. This can be achieved through various methods, including the use of acid catalysts or base-induced cyclization.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Hydrogenation: The final step involves the hydrogenation of the benzofuran ring to obtain the dihydro form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can further hydrogenate the benzofuran ring or reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
6-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and applications.
6-Methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid:
Uniqueness
The presence of the fluorine atom in 6-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated analogs.
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-3,7H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAPTLOMIVNTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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